VEGFR‑2 Enzymatic Inhibition: 7‑Thiol‑Derived Thioethers Achieve Single‑to‑Double‑Digit Nanomolar IC₅₀
The 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea series, synthesized directly from the 7‑thiol via regioselective SNAr, exhibits VEGFR‑2 IC₅₀ values ranging from 10 to 206 nM in enzymatic assays, with the most potent analogs (bearing hydrophobic terminal phenyl substituents) achieving IC₅₀ values of 10–28 nM [1]. In contrast, the ortho- and para‑thioether regioisomers (2‑ and 4‑linked phenylureas) show substantially higher IC₅₀ values (0.4–0.9 μM range) [2], representing a ~14‑ to 90‑fold loss in potency when the thioether linkage position deviates from meta. This regiospecificity is directly governed by the 7‑thiol substitution pattern on the thieno[3,2-b]pyridine core.
| Evidence Dimension | VEGFR‑2 tyrosine kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1‑Aryl‑3‑[3‑(thieno[3,2‑b]pyridin‑7‑ylthio)phenyl]ureas (meta‑thioether series): IC₅₀ 10–206 nM; most potent subset 4d–4h: 10–28 nM |
| Comparator Or Baseline | Ortho‑ and para‑thioether regioisomers (2‑ and 4‑linked phenylureas): IC₅₀ 0.4–0.9 μM (400–900 nM) |
| Quantified Difference | Meta‑thioether (7‑thiol‑derived) series is ~14‑ to 90‑fold more potent than ortho/para regioisomers |
| Conditions | In vitro VEGFR‑2 enzymatic assay; recombinant kinase domain; ATP concentration not explicitly specified in the abstract |
Why This Matters
This confirms that only the 7‑thiol enables the meta‑thioether geometry required for high‑affinity type II VEGFR‑2 binding, making it the preferred starting material for kinase inhibitor programs targeting this pharmacophore.
- [1] Machado, V. A. et al. Bioorg. Med. Chem. 2015, 23, 6497–6509. View Source
- [2] Queiroz, M. J. R. P. et al. Synthesis, docking, enzymatic and cellular assays of thieno[3,2-b]pyridine-thioether-1,3-diarylureas as VEGFR2 inhibitors. 2012. (Reported IC₅₀ 0.4–0.9 μM for non‑meta regioisomers.) View Source
